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Abstract
Odorine, also known as Roxburghilin, is a bis-amide natural product isolated from plants of the

Aglaia genus, notably Aglaia odorata.[1] It is a chiral molecule with a complex structure

featuring a pyrrolidine ring derivatized with cinnamoyl and 2-methylbutanoyl groups. Research

has identified Odorine as a compound with significant biological potential, particularly in the

realms of cancer chemoprevention and anti-inflammatory activity. This document provides a

comprehensive overview of the known chemical properties, spectroscopic data, experimental

protocols for its synthesis and isolation, and its biological mechanism of action. All quantitative

data is presented in structured tables, and key processes are visualized using logical diagrams.

Chemical Identity and Physical Properties
Odorine is systematically named (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-

2-yl]butanamide.[2] Its identity is well-established through synthesis and spectroscopic

analysis, and its absolute configuration has been confirmed by X-ray crystallography.[3]

Identifiers and Molecular Characteristics
The fundamental identifiers and computed properties for Odorine are summarized in Table 1.
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Parameter Value Source

IUPAC Name

(2S)-2-methyl-N-[(2R)-1-[(E)-3-

phenylprop-2-enoyl]pyrrolidin-

2-yl]butanamide

PubChem[2]

Synonyms Odorine, Roxburghilin
PubChem[2], Purushothaman

et al.

CAS Number 72755-20-5 PubChem[2]

Molecular Formula C₁₈H₂₄N₂O₂ PubChem[2]

Molecular Weight 300.4 g/mol PubChem[2]

Canonical SMILES

CC--INVALID-LINK--

C(=O)N[C@H]1CCCN1C(=O)/

C=C/C2=CC=CC=C2

PubChem[2]

InChIKey
KZAOEMMZRGEBST-

IXVOVUJJSA-N
PubChem[2]

Physicochemical Properties
The experimental physicochemical data for Odorine is limited. Table 2 summarizes the

available experimental values and provides theoretical estimations for unmeasured properties

based on the molecule's structure.
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Property Value Notes

Physical State White solid / Colorless needles Recrystallized from CH₂Cl₂[3]

Melting Point 476-478 K (203-205 °C) Experimental value[3]

Boiling Point Data not available

Predicted to be high (>400 °C)

due to high molecular weight

and polar amide groups, likely

decomposing before boiling at

atmospheric pressure.

pKa Data not available

The amide protons are very

weakly acidic (pKa > 17), and

the molecule lacks strongly

basic functional groups. The

amide oxygens are weakly

basic.

Solubility Data not available

Predicted to have low solubility

in water and high solubility in

organic solvents like

dichloromethane, chloroform,

and acetone, consistent with

its isolation and crystallization

procedures.[3]

XLogP3 3.7
Computed value, indicating

moderate lipophilicity.

Spectroscopic Data
While specific, detailed spectra for Odorine are not widely published, its structure allows for the

prediction of characteristic spectroscopic features essential for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted chemical shifts for ¹H and ¹³C NMR are based on the functional groups present in

Odorine.
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Nucleus
Predicted Chemical Shift
(ppm)

Structural Assignment

¹H NMR δ 7.2 - 7.6 Aromatic protons (C₆H₅)

δ 6.5 - 7.5 Vinylic protons (-CH=CH-)

δ ~4.5
Pyrrolidine CH proton adjacent

to two nitrogen atoms

δ 1.5 - 2.5
Aliphatic protons (pyrrolidine -

CH₂-, butanamide -CH-, -CH₂-)

δ 0.8 - 1.2 Methyl protons (-CH₃)

¹³C NMR δ ~170-175 Amide carbonyl carbons (C=O)

δ 120 - 140 Aromatic and vinylic carbons

δ 20 - 60
Aliphatic carbons (pyrrolidine

and butanamide)

δ ~10-20 Methyl carbons (-CH₃)

Infrared (IR) Spectroscopy
The IR spectrum of Odorine is expected to show characteristic absorption bands for its amide

and aromatic functionalities.

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3300 N-H Stretch
Secondary Amide (R-CO-NH-

R)

3100-3000 C-H Stretch Aromatic and Vinylic C-H

<3000 C-H Stretch Aliphatic C-H

~1660 & ~1620 C=O Stretch (Amide I) Two distinct Amide Carbonyls

~1600, ~1480 C=C Stretch Aromatic Ring

~1540 N-H Bend (Amide II) Secondary Amide
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Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak and

characteristic fragmentation patterns.

m/z Value Proposed Fragment Fragmentation Pathway

300 [M]⁺ Molecular Ion (C₁₈H₂₄N₂O₂)

199 [M - C₆H₁₁O]⁺
α-cleavage with loss of the 2-

methylbutanoyl group

131 [C₉H₇O]⁺

Cinnamoyl cation, a common

fragment from the cinnamoyl

group

103 [C₈H₇]⁺ Phenylpropene radical cation

86 [C₅H₁₂N]⁺ Pyrrolidine-derived fragment

Experimental Protocols
Isolation from Aglaia odorata
Odorine can be isolated from the leaves of Aglaia odorata. The following is a generalized

protocol based on published methods.[3]

Extraction: Dried and powdered leaves of A. odorata are extracted exhaustively with a

suitable organic solvent, such as methanol or a chloroform/methanol mixture.

Solvent Partitioning: The crude extract is concentrated under reduced pressure and

partitioned between an aqueous phase and an immiscible organic solvent (e.g.,

dichloromethane or ethyl acetate) to remove highly polar and non-polar impurities.

Chromatography: The organic phase is dried, concentrated, and subjected to column

chromatography over silica gel.

Elution: The column is eluted with a solvent gradient, typically a mixture of a non-polar

solvent and a moderately polar solvent (e.g., hexane-acetone).
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Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography

(TLC). Fractions containing the compound of interest (Odorine) are pooled.

Purification and Crystallization: The pooled fractions are further purified by repeated column

chromatography or preparative TLC. The pure compound is obtained as a white solid, which

can be recrystallized from a solvent system like dichloromethane/hexane to yield colorless

needles.[3]

Chemical Synthesis
The stereoselective synthesis of (-)-Odorine has been achieved starting from L-proline,

establishing the absolute stereochemistry of the natural product.[1] The key steps involve the

construction of the bis-amide unit via an isocyanate intermediate.

Acylation of L-proline: L-proline is acylated with 3-phenylpropanoyl chloride to form the

corresponding N-acylproline derivative.

Azide Formation: The carboxylic acid is converted to an acyl azide using ethyl chloroformate

and sodium azide.

Curtius Rearrangement: The acyl azide is warmed in an inert solvent (e.g., tetrahydrofuran)

to induce a Curtius rearrangement, yielding an isocyanate with retention of configuration.

Grignard Addition: The isocyanate is treated with 2-butylmagnesium bromide. The Grignard

reagent adds to the isocyanate to form the second amide linkage, yielding dihydroodorine.

Final Product Formation: A similar sequence starting with a cinnamoyl group instead of a 3-

phenylpropanoyl group yields Odorine directly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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